molecular formula C23H26N2O3 B11329592 2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

Cat. No.: B11329592
M. Wt: 378.5 g/mol
InChI Key: NOBFGOQRXNFDQY-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides It features a quinoline ring, a tert-butylphenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base like potassium carbonate.

    Formation of the Phenoxy Group: The tert-butylphenoxy group can be synthesized by reacting tert-butylphenol with an appropriate halide under basic conditions.

    Amide Bond Formation: The final step involves coupling the quinoline derivative with the tert-butylphenoxy derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tert-butyl group.

    Reduction: Reduction reactions could target the quinoline ring or the amide bond.

    Substitution: The phenoxy and quinoline rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like 2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide may serve as ligands in catalytic reactions.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The quinoline ring could intercalate with DNA, while the phenoxy group might interact with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the methoxy group.

    2-(phenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Lacks the tert-butyl group.

Uniqueness

    Methoxy Group: Enhances solubility and bioavailability.

    tert-Butyl Group: Provides steric hindrance, potentially increasing selectivity and stability.

This structure should give you a comprehensive overview of the compound. For specific details, you may need to refer to scientific literature or experimental data.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C23H26N2O3/c1-15(28-17-10-8-16(9-11-17)23(2,3)4)22(26)25-19-12-13-20(27-5)21-18(19)7-6-14-24-21/h6-15H,1-5H3,(H,25,26)

InChI Key

NOBFGOQRXNFDQY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OC)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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